molecular formula C16H15NO7 B13785976 Methyl 4-(3,4-dimethoxyphenoxy)-3-nitrobenzoate

Methyl 4-(3,4-dimethoxyphenoxy)-3-nitrobenzoate

Cat. No.: B13785976
M. Wt: 333.29 g/mol
InChI Key: VYRKYFLYIUWUJC-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenoxy)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a methoxy group, and a phenoxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-dimethoxyphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(3,4-dimethoxyphenoxy)-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethoxyphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-(3,4-Dimethoxyphenoxy)-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(3,4-Dimethoxyphenoxy)-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenoxy)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethoxyphenoxy)-3-nitrobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3,4-dimethoxyphenoxy)-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C16H15NO7

Molecular Weight

333.29 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenoxy)-3-nitrobenzoate

InChI

InChI=1S/C16H15NO7/c1-21-14-7-5-11(9-15(14)22-2)24-13-6-4-10(16(18)23-3)8-12(13)17(19)20/h4-9H,1-3H3

InChI Key

VYRKYFLYIUWUJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])OC

Origin of Product

United States

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